4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate
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Description
4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate is a useful research compound. Its molecular formula is C16H13ClN2O5 and its molecular weight is 348.74. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Structural Analysis
The study of the reaction pathways of nitrosobenzene with thiols in alcoholic media highlights the importance of understanding the complex interactions and final stable products such as azoxybenzenes and anilines. This research provides insights into the reaction mechanisms involving compounds related to 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate, offering a foundation for further chemical synthesis and modification studies (Montanari, Paradisi, & Scorrano, 1999).
Additionally, the molecular structure and spectroscopic analysis of related compounds provide a detailed understanding of their chemical properties, including hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential (MEP). These studies are crucial for the development of new materials and the enhancement of existing ones, with applications ranging from catalysis to environmental remediation (Kumar et al., 2014).
Environmental Applications
Research into the oxidative degradation of organic pollutants using chromate as an activator of hydrogen peroxide, with 4-chlorophenol as a model substrate, demonstrates the potential of related compounds in environmental cleanup. This process, which operates over a broad pH range, offers a promising approach for treating chromate-contaminated wastewaters and other recalcitrant organic compounds, showcasing the environmental applications of this compound and its derivatives (Bokare & Choi, 2010).
Catalysis and Material Science
The synthesis and characterization of novel compounds and their applications in catalytic reactions underline the versatility of this compound in material science. For instance, polymer-supported systems combining metal particle catalysts and reagents have shown promise in the electro-oxidation of methanol, formic acid, and borohydride, highlighting the compound's relevance in developing new catalytic materials and processes (Sivakumar & Phani, 2011).
Properties
IUPAC Name |
(4-chlorophenyl) (3Z)-3-[(4-nitrophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-13-3-7-15(8-4-13)24-16(20)9-10-18-23-11-12-1-5-14(6-2-12)19(21)22/h1-8,10H,9,11H2/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDHJKODFVODIL-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.